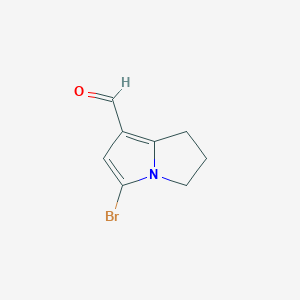

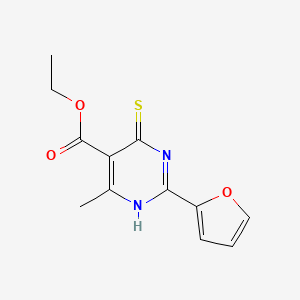

![molecular formula C18H15N3O4S B2400273 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 290839-72-4](/img/structure/B2400273.png)

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Glycogen Synthase Kinase-3β Inhibition

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is explored for its potential as a glycogen synthase kinase-3β (GSK-3β) inhibitor. A study highlighted the synthesis and ex vivo evaluation of a carbon-11 labeled derivative for positron emission tomography (PET) studies. However, due to poor brain penetration, it was determined unsuitable for cerebral PET studies to investigate GSK-3β, suggesting a need for further investigation into its specific pharmacological mechanisms of action (Vasdev et al., 2005).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of thiazolidine derivatives, including those similar to this compound, have been investigated. These studies reveal the potential of thiazolides in inducing cell death in colon carcinoma cell lines and their interactions with specific enzymes like glutathione S-transferase, which is overexpressed in various tumors (Brockmann et al., 2014). Additionally, the development of quality control methods for promising anticonvulsants among 1,3,4-thiadiazole derivatives highlights the potential medicinal applications of such compounds (Sych et al., 2018).

Photodynamic Therapy for Cancer

Research into the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base indicates significant potential for photodynamic therapy in cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Antibacterial and Antifungal Properties

A series of derivatives incorporating the thiazole ring have shown promise in the treatment of microbial diseases due to their antibacterial and antifungal properties. This includes activity against both Gram-positive and Gram-negative bacteria, as well as various strains of fungi, indicating the broad-spectrum antimicrobial potential of thiazole derivatives (Desai et al., 2013).

Molecular Structure and Pharmacological Effects

The molecular structure of this compound and its derivatives has been elucidated, revealing insights into their pharmacological effects. This includes their interaction with benzodiazepine receptors and potential anticonvulsant activity, highlighting the diverse therapeutic applications of these compounds (Faizi et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide are β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

this compound interacts with its targets in a way that it prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

this compound affects the biochemical pathways related to the formation of amyloid beta (Aβ) plaques and neurofibrillary tangles (NFT), which are formed by tau in its hyperphosphorylated form . These are the two main features of the AD pathophysiology .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of amyloid beta (Aβ) formation and the reduction of phosphorylated forms of tau . These effects are achieved through the downregulation of APP and BACE levels in APPswe-expressing cells, and the modulation of the GSK3β pathway .

properties

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-25-15-7-5-12(6-8-15)9-16-11-19-18(26-16)20-17(22)13-3-2-4-14(10-13)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHADNDBFOJQBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

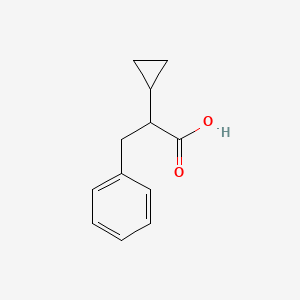

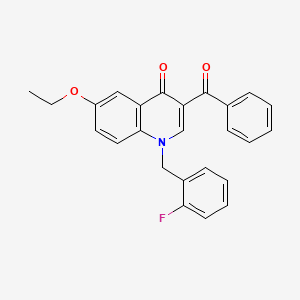

![1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2400194.png)

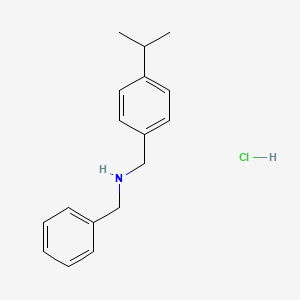

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)

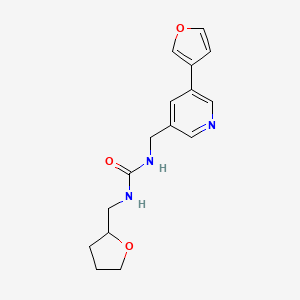

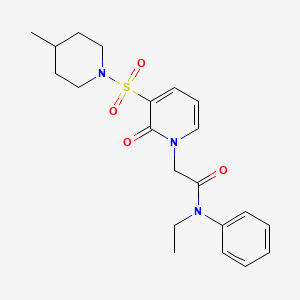

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2400196.png)

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)

![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)

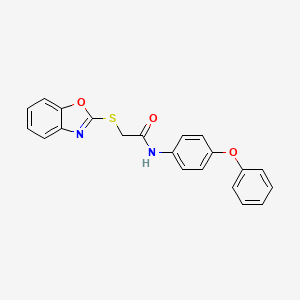

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2400212.png)